5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 477853-32-0
Cat. No.: VC7086439
Molecular Formula: C16H13N3O3
Molecular Weight: 295.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477853-32-0 |
|---|---|
| Molecular Formula | C16H13N3O3 |
| Molecular Weight | 295.298 |
| IUPAC Name | 5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 |
| Standard InChI Key | AZYSDRGARDURMY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
5-Methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one features a pyrazolone ring system substituted at positions 2, 4, and 5. The 3-nitrophenyl group at position 2 introduces electron-withdrawing effects, while the 5-methyl and 4-phenyl groups contribute steric bulk and hydrophobic interactions . X-ray crystallography of analogous compounds confirms a planar pyrazolone ring with dihedral angles between substituents influencing packing efficiency and intermolecular interactions .
Spectroscopic Properties
Infrared (IR) spectroscopy reveals key functional groups:
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N-H Stretch: 3250–3300 cm (pyrazolone ring)
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C=O Stretch: 1680–1700 cm (ketone group)
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NO Asymmetric Stretch: 1520–1550 cm
Nuclear magnetic resonance (NMR) data ( and ) further corroborate the structure, with aromatic protons resonating at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.3 ppm .
Synthesis and Manufacturing
Industrial Synthesis
MolCore BioPharmatech produces the compound at ≥97% purity via a three-step process :
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Condensation: 3-Nitrobenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.
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Cyclization: The hydrazone undergoes acid-catalyzed cyclization with methyl acetoacetate.
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Purification: Recrystallization from ethanol yields the final product.
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity | ≥97% |
| Solvent | Ethanol |
Laboratory-Scale Modifications
Recent studies optimized conditions for derivatization:
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Knoevenagel Condensation: Reaction with aromatic aldehydes in ethanol under reflux produces α,β-unsaturated ketones .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing bioactivity .
Physicochemical and Biological Properties
Reactivity Profile
The nitro group facilitates electrophilic substitution, while the pyrazolone ring participates in nucleophilic additions. Key reactions include:
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Nitration: Further nitration at the phenyl ring under mixed acid conditions.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering pharmacological activity .
Antimicrobial Efficacy
Derivatives exhibit broad-spectrum activity:
Anti-Inflammatory Action
In murine models, the compound reduced paw edema by 62% at 50 mg/kg, comparable to indomethacin .
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a key building block in API synthesis, the compound’s nitro group serves as a handle for further functionalization. Derivatives are under investigation as:
Materials Science
Conjugated derivatives exhibit solvatochromic behavior, suggesting utility in organic semiconductors and sensors .
Toxicological and Regulatory Considerations
Environmental Impact
Biodegradation studies indicate moderate persistence (t = 15–30 days in soil), necessitating controlled disposal .
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